molecular formula C21H24O9 B2541939 Rhapontigenin 3'-O-glucoside CAS No. 94356-22-6

Rhapontigenin 3'-O-glucoside

Cat. No. B2541939
CAS RN: 94356-22-6
M. Wt: 420.414
InChI Key: NMZBFHDKUAVGLR-UCGWNWDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhapontigenin 3’-O-glucoside is a derivative of Rhapontigenin . It is a constituent from rhizomes of Rheum undulatum Linne that exhibits estrogenic activity . Its aglycone, Rhapontigenin, is thought to be the biologically active form of Rhaponticin .


Synthesis Analysis

Rhapontigenin 3’-O-glucoside can be enzymatically synthesized from the glycosylated parent compound Rhaponticin . A glucosyltransferase, R. palmatum UDP-glycosyltransferase (RpUGT) 1, isolated from the rhizome of R. palmatum, has been found to glucosylate Rhapontigenin, yielding Rhaponticin .


Molecular Structure Analysis

The molecular formula of Rhapontigenin 3’-O-glucoside is C21H24O9 . It contains total 56 bond(s); 32 non-H bond(s), 13 multiple bond(s), 6 rotatable bond(s), 1 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 4 hydroxyl group(s), 2 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary alcohol(s), 1 ether(s) (aliphatic), and 2 ether(s) (aromatic) .


Chemical Reactions Analysis

Rhapontigenin 3’-O-glucoside is a potent inactivator of human P450 1A1 . It exhibits a potent and selective inhibition of human P450 1A1 with an IC 50 of 0.4 μM .


Physical And Chemical Properties Analysis

The molecular weight of Rhapontigenin 3’-O-glucoside is 420.41 .

Scientific Research Applications

Anti-Inflammatory Properties

Rhaponticin, the aglycone of Rhapontigenin 3’-O-glucoside, has been found to have significant anti-inflammatory properties . It can interact with different targets and modulate the activities of numerous pro-inflammatory mediators through the inhibition of the nuclear factor kappa B (NF-κB) activation, reduction of inflammatory cytokine levels and iNOS activity as well as regulation of cell adhesion molecules and sirtuin 1 (SIRT1) expression .

Antioxidant Activity

Rhaponticin is also known for its antioxidant properties . The health-promoting and disease-preventive effects of antioxidants, observable at the level of the whole organism, may result from diverse molecular pathways, including not only reactions with oxidants, but also the ability to regulate gene transcription and modulate the adaptive response .

Anti-Cancer Properties

Rhaponticin has shown promising results in cancer prevention . It functions as a potent inactivator of human P450 1A1, a key enzyme involved in the metabolism of certain carcinogens . This makes Rhaponticin a good candidate for a cancer chemopreventive agent .

Estrogenic Activity

Rhaponticin has been reported to have estrogenic activity . This means it can bind to and activate estrogen receptors, potentially influencing a variety of physiological processes.

Antithrombotic Activity

Rhaponticin has been found to have antithrombotic actions . This means it can prevent or reduce the formation of blood clots, which is beneficial in the prevention of conditions like stroke and heart attack.

Dietary Supplement

As a component of rhubarb, Rhaponticin may be present in the human diet both in foods and dietary supplements . This makes it a potential candidate for nutritional supplementation and functional foods.

Safety And Hazards

Rhapontigenin 3’-O-glucoside is for research use only, not for human or veterinary use . Avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Rhapontigenin 3’-O-glucoside, as a derivative of Rhapontigenin, may have potential in cancer prevention due to its potent inactivation of human P450 1A1 .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O9/c1-28-15-5-4-11(2-3-12-6-13(23)9-14(24)7-12)8-16(15)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMZBFHDKUAVGLR-DXKBKAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhapontigenin 3'-O-glucoside

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